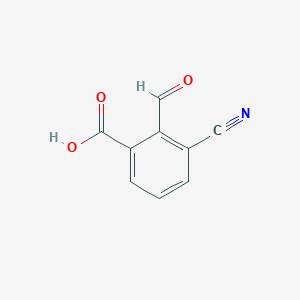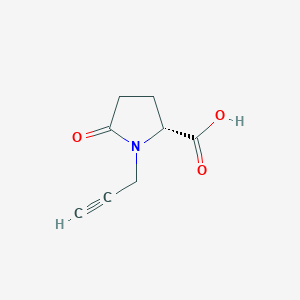
Pyrrolidin-2-ylmethyl cyclohexylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidin-2-ylmethylN-cyclohexylcarbamate is a compound that features a pyrrolidine ring and a cyclohexylcarbamate groupThe pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility and biological activity .
準備方法
The synthesis of pyrrolidin-2-ylmethylN-cyclohexylcarbamate can be achieved through several routes. One common method involves the reaction of pyrrolidine with cyclohexyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and yield .
化学反応の分析
Pyrrolidin-2-ylmethylN-cyclohexylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-one derivatives .
科学的研究の応用
Pyrrolidin-2-ylmethylN-cyclohexylcarbamate has several scientific research applications. In medicinal chemistry, it is used as a scaffold for designing biologically active compounds. Its unique structure allows for the exploration of pharmacophore space and the development of drugs with target selectivity . In biology, it can be used to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins . Additionally, in the field of organic synthesis, it serves as a versatile intermediate for the preparation of more complex molecules .
作用機序
The mechanism of action of pyrrolidin-2-ylmethylN-cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with the active sites of proteins, leading to modulation of their activity . The cyclohexylcarbamate group may also contribute to the compound’s binding affinity and selectivity by interacting with hydrophobic pockets within the target proteins .
類似化合物との比較
Pyrrolidin-2-ylmethylN-cyclohexylcarbamate can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione derivatives. These compounds share the pyrrolidine ring but differ in their functional groups and biological activities . Pyrrolidin-2-one derivatives are known for their antimicrobial and anticancer properties, while pyrrolidin-2,5-dione derivatives exhibit anti-inflammatory and anticonvulsant activities . The unique combination of the pyrrolidine ring and the cyclohexylcarbamate group in pyrrolidin-2-ylmethylN-cyclohexylcarbamate provides distinct advantages in terms of target selectivity and binding affinity .
特性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
pyrrolidin-2-ylmethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C12H22N2O2/c15-12(14-10-5-2-1-3-6-10)16-9-11-7-4-8-13-11/h10-11,13H,1-9H2,(H,14,15) |
InChIキー |
MJTQAKWQSBCIFP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)OCC2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


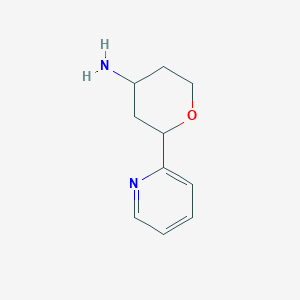

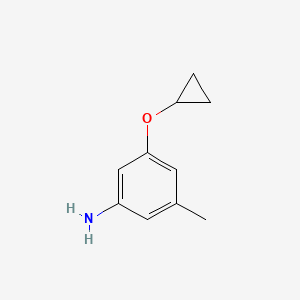
![3-[(Butan-2-yloxy)methyl]-4-methoxyaniline](/img/structure/B13252639.png)
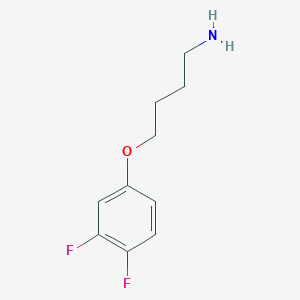

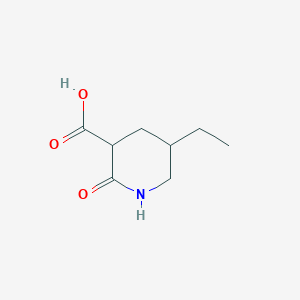

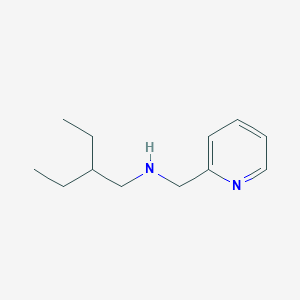

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine](/img/structure/B13252675.png)
